N-[2-(4-Hydroxyphenyl)ethyl]docosanamide
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Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide is a chemical compound with the molecular formula C30H51NO2 and a molecular weight of 459.7 g/mol . It is a member of the phenethylamine alkaloid family and is characterized by the presence of a long docosanamide chain attached to a hydroxyphenyl ethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide typically involves the reaction of docosanoic acid with 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in these processes. The hydroxyphenyl ethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]hexadecanamide
- N-[2-(4-Hydroxyphenyl)ethyl]octadecanamide
- N-[2-(4-Hydroxyphenyl)ethyl]eicosanamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide is unique due to its long docosanamide chain, which imparts distinct physicochemical properties such as higher hydrophobicity and stability. This makes it particularly suitable for applications requiring long-chain amides .
Properties
CAS No. |
155408-10-9 |
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Molecular Formula |
C30H53NO2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]docosanamide |
InChI |
InChI=1S/C30H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)31-27-26-28-22-24-29(32)25-23-28/h22-25,32H,2-21,26-27H2,1H3,(H,31,33) |
InChI Key |
IMRCWIVSPJOTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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